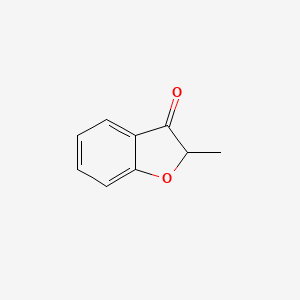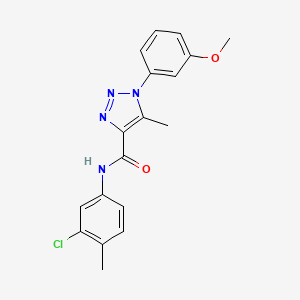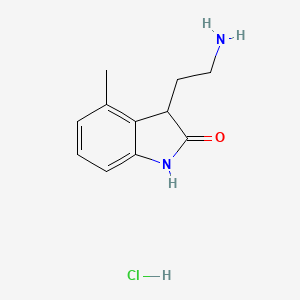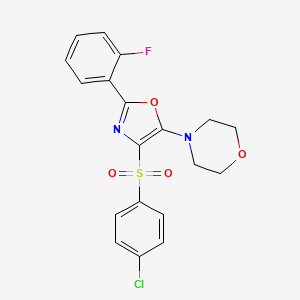
2-Methylcoumaran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Coumarin derivatives, which 2-Methylcoumaran-3-one is part of, have been synthesized through various methods . These methods often involve the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation .Molecular Structure Analysis
The molecular formula of 2-Methylcoumaran-3-one is C9H8O2 . The structural analysis of coumarin derivatives has revealed that the coumarin moiety exhibits planarity in all the compounds .Chemical Reactions Analysis
Coumarin-fused-coumarins, which include 2-Methylcoumaran-3-one, have been developed through various synthetic pathways . These pathways have been used to construct novel coumarin-fused-coumarin analogues .Wissenschaftliche Forschungsanwendungen
Lignin Model Compound Analysis
2-Methylcoumaran-3-one is studied in the context of lignin model compounds. For example, Kuroda et al. (2009) explored the behaviors of β-5 subunits in lignin during thermochemolysis, using phenolic 2-arylcoumarans as models. This research aids in understanding the structural components of lignin, a key component in plant cell walls, and its behavior under specific conditions (Kuroda et al., 2009).
Synthesis of Functionalized Compounds
The compound is involved in the synthesis of functionalized 3-bromocoumarins, as studied by Audisio et al. (2010). They developed a one-pot bromination/Wittig/cyclization tandem process, indicating the utility of coumarins in creating diverse chemical libraries, potentially for pharmaceutical applications (Audisio et al., 2010).
Anti-inflammatory Potential
In the study by Genovese et al. (2017), natural oxyprenylated coumarins and alkaloids were synthesized and tested as anti-inflammatory agents. This research highlights the potential of 2-Methylcoumaran-3-one derivatives in developing treatments for inflammatory conditions (Genovese et al., 2017).
CNS Trauma and Ischemia Treatment
Ohkawa et al. (1997) developed a series of 5-aminocoumarans for treating central nervous system trauma and ischemia. These compounds were found effective in inhibiting lipid peroxidation and mitigating excitatory behavior in vivo, demonstrating the therapeutic potential of coumaran derivatives in neurological disorders (Ohkawa et al., 1997).
Antitumor Activity
Research by Pieters et al. (1999) evaluated dihydrobenzofuran lignans, related to coumarins, for their potential antitumor activity. They found certain derivatives to be active against leukemia and breast cancer cell lines, suggesting a role for coumarin derivatives in cancer therapy (Pieters et al., 1999).
Zukünftige Richtungen
Research into coumarin derivatives, including 2-Methylcoumaran-3-one, is ongoing. These compounds have attracted significant attention due to their wide range of biological and pharmacological properties . Future research will likely continue to explore these properties and develop novel synthetic pathways for these compounds .
Eigenschaften
IUPAC Name |
2-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWWWDXTTVMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcoumaran-3-one | |
CAS RN |
35567-59-0 |
Source


|
| Record name | 2-methyl-2,3-dihydro-1-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B2438687.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)
![1'-((2,5-Difluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2438699.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438704.png)


![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)